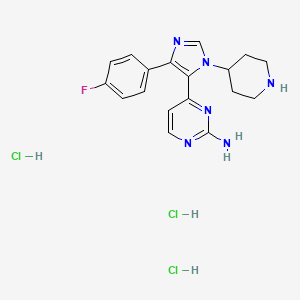

SB 220025 trihydrochloride

Description

Significance of p38 MAPK Signaling in Cellular Physiology and Pathophysiology

The p38 MAPK signaling pathway is a highly conserved cascade that plays a central role in translating a wide range of extracellular signals into cellular responses. nih.govjci.org Activated by various environmental stresses such as osmotic shock, ultraviolet light, and inflammatory cytokines, the p38 MAPK pathway is a key player in inflammation, apoptosis, cell differentiation, and cell cycle regulation. creative-diagnostics.comnih.gov This pathway involves a series of protein kinases that ultimately phosphorylate and activate p38 MAPK. There are four main isoforms of p38 MAPK: α, β, γ, and δ. nih.govmdpi.com While p38α is ubiquitously expressed and heavily implicated in inflammatory processes, the other isoforms exhibit more tissue-specific expression and distinct biological functions. creative-diagnostics.commdpi.com

The p38 MAPK pathway's involvement in a multitude of cellular processes underscores its importance in both normal physiology and the development of various diseases. Dysregulation of this pathway has been linked to chronic inflammatory conditions, neurodegenerative diseases, and cancer. mdpi.commdpi.comnih.gov For instance, in inflammatory responses, activated p38 MAPK can lead to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com In the context of cancer, the role of p38 MAPK is complex, acting as a tumor suppressor in some instances and promoting tumor progression in others. mdpi.com This dual role highlights the need for a nuanced understanding of the pathway's function in different cellular contexts.

Overview of Pharmacological Inhibition Strategies for p38 MAPK

The critical role of p38 MAPK in disease has made it an attractive target for pharmacological intervention. The primary strategy for inhibiting p38 MAPK has been the development of small molecule inhibitors that compete with ATP for binding to the kinase's active site. jci.orgnih.gov These ATP-competitive inhibitors have been instrumental in elucidating the functions of p38 MAPK in various biological systems. jci.org

Over the years, numerous p38 MAPK inhibitors with diverse chemical structures have been developed. nih.gov The first generation of these inhibitors, such as the pyridinyl imidazole (B134444) compound SB203580, demonstrated the therapeutic potential of targeting this pathway. frontiersin.org However, challenges including off-target effects and lack of efficacy in clinical trials have spurred the development of more selective and potent inhibitors. nih.govnih.gov Researchers have focused on designing inhibitors that can distinguish between the different p38 isoforms to achieve more targeted therapeutic effects and minimize unwanted side effects. nih.gov The quest for novel inhibition strategies also includes the exploration of non-ATP-competitive inhibitors and molecules that target other components of the p38 MAPK signaling cascade. nih.gov

Historical Context and Rationale for Investigating SB 220025 Trihydrochloride

This compound emerged from the efforts to develop highly selective and potent inhibitors of p38 MAPK. It is a cell-permeable and reversible inhibitor that acts by competing with ATP for the enzyme's active site. merckmillipore.commedchemexpress.com A key feature of SB 220025 is its high selectivity for p38 MAPK over other kinases, such as ERK, PKA, and PKC, which is a significant improvement over earlier inhibitors. merckmillipore.commerckmillipore.com

The rationale for investigating this compound stems from its potential to dissect the specific roles of p38 MAPK in various disease models. Its ability to potently inhibit the production of inflammatory cytokines, such as TNF-α, and to suppress angiogenesis made it a valuable tool for studying chronic inflammatory diseases and cancer. merckmillipore.commedchemexpress.comnih.gov Research using SB 220025 has provided crucial insights into the involvement of p38 MAPK in the pathogenesis of conditions like arthritis. medchemexpress.comnih.gov By using this selective inhibitor, researchers can more confidently attribute observed biological effects to the inhibition of the p38 MAPK pathway, thereby advancing our understanding of its function and therapeutic potential.

Detailed Research Findings on this compound

This compound has been characterized as a potent and selective inhibitor of p38 MAPK. Its inhibitory activity and selectivity have been quantified in various studies.

| Parameter | Value | Reference |

| IC₅₀ for p38 MAPK | 60 nM | merckmillipore.commedchemexpress.com |

| Selectivity over ERK (p42/p44 MAP kinase) | >2000-fold | merckmillipore.com |

| Selectivity over PKA | 500-fold | merckmillipore.com |

| Selectivity over PKC | 50-fold | merckmillipore.com |

| Selectivity over EGFR | >1000-fold | merckmillipore.com |

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates greater potency.

Research has demonstrated the efficacy of SB 220025 in cellular and in vivo models. For example, it has been shown to inhibit the production of lipopolysaccharide (LPS)-induced TNF-α. merckmillipore.comnih.gov Furthermore, studies have highlighted its role in inhibiting angiogenesis, the formation of new blood vessels, which is a critical process in both normal development and disease progression. medchemexpress.commedchemexpress.comnih.gov In models of chronic inflammatory disease, such as murine collagen-induced arthritis, SB 220025 has been shown to effectively prevent the progression of the disease. medchemexpress.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6.3ClH/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14;;;/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBHUGKKONHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582034 | |

| Record name | 4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197446-75-6 | |

| Record name | 4-[4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Aminopyrimidin-4-yl)-4-(4-fluorophenyl)-1-(4-piperidinyl)imidazole trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanism of Action and Kinase Selectivity of Sb 220025 Trihydrochloride

ATP-Competitive Inhibition of p38 Mitogen-Activated Protein Kinase by SB 220025 Trihydrochloride

This compound functions as a reversible and ATP-competitive inhibitor of p38 MAPK, with a reported IC₅₀ value of 60 nM. medchemexpress.comsigmaaldrich.commedchemexpress.com This means that it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the p38 MAPK enzyme. By occupying this site, SB 220025 prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. scbt.com

The high affinity and specificity of SB 220025 for p38 MAPK are attributed to its unique binding mode within an extended pocket of the enzyme's active site. sigmaaldrich.comsigmaaldrich.commerckmillipore.com Crystallographic studies have revealed that SB 220025's interaction with p38 MAPK induces a distinct conformational change in the enzyme. This alteration obstructs the entry of substrates, effectively halting the kinase's activity. scbt.com The binding is characterized by strong electrostatic interactions with key amino acid residues within this active site pocket. scbt.com This structural basis explains the compound's exceptional selectivity for p38 over other closely related kinases like ERK2. rcsb.org The inhibitor is complementary to the open domain structure of the low-activity form of p38. rcsb.orgrcsb.org

Cross-Reactivity and Selectivity Profile of this compound

While highly selective for p38 MAPK, this compound does exhibit some cross-reactivity with other kinases, albeit at significantly lower potencies.

SB 220025 has been shown to inhibit p56Lck, a Src family tyrosine kinase, with an IC₅₀ value of 3.5 µM. medchemexpress.commedchemexpress.commedchemexpress.com This indicates a much lower potency compared to its inhibition of p38 MAPK.

The compound also demonstrates inhibitory activity against Protein Kinase C (PKC), with a reported IC₅₀ of 2.89 µM. medchemexpress.commedchemexpress.commedchemexpress.com Similar to its effect on p56Lck, the inhibition of PKC is considerably less potent than its primary activity against p38 MAPK. medchemexpress.commedchemexpress.com

SB 220025 exhibits a high degree of selectivity for p38 MAPK when compared to several other kinases. nih.gov Research indicates it has over 2000-fold greater selectivity for p38 MAPK than for Extracellular signal-regulated kinase (ERK). sigmaaldrich.commerckmillipore.com Furthermore, its selectivity is reported to be 500-fold greater than for Protein Kinase A (PKA) and over 1000-fold greater than for Epidermal Growth Factor Receptor Kinase (EGFRK). sigmaaldrich.commerckmillipore.com Some studies have even reported the selectivity over ERK (p42/p44 MAP kinase) to be greater than 2500-fold and over EGFRK to be greater than 1600-fold. merckmillipore.comsigmaaldrich.com Inhibition of ERK, PKA, and EGFR by SB 220025 is considered negligible. thermofisher.com

Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ Value | Selectivity vs. p38 MAPK |

|---|---|---|

| p38 MAPK | 60 nM medchemexpress.comsigmaaldrich.commedchemexpress.com | - |

| p56Lck | 3.5 µM medchemexpress.commedchemexpress.commedchemexpress.com | Lower |

| Protein Kinase C (PKC) | 2.89 µM medchemexpress.commedchemexpress.commedchemexpress.com | Lower |

| Extracellular signal-regulated kinase (ERK) | >2000-fold less potent than p38 MAPK sigmaaldrich.commerckmillipore.com | High |

| Protein Kinase A (PKA) | 500-fold less potent than p38 MAPK sigmaaldrich.commerckmillipore.com | High |

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Adenosine triphosphate (ATP) | |

| p38 mitogen-activated protein kinase (p38 MAPK) | |

| Extracellular signal-regulated kinase (ERK/ERK2) | |

| p56Lck | |

| Protein Kinase C (PKC) | |

| Protein Kinase A (PKA) |

Biological Activities and Cellular Responses Modulated by Sb 220025 Trihydrochloride

Modulation of Inflammatory Cytokine Production by SB 220025 Trihydrochloride

This compound has demonstrated significant effects on the production of key inflammatory cytokines. By inhibiting the p38 MAPK pathway, a central regulator of inflammatory responses, the compound can effectively suppress the expression and secretion of several pro-inflammatory mediators. biorxiv.org

The production of Interleukin-8 (IL-8), a potent chemokine involved in neutrophil recruitment during inflammation, is regulated by several signaling pathways, including the p38 MAPK pathway. researchgate.net The expression of the IL-8 gene is controlled by transcription factors such as AP-1, NF-IL-6, and NF-κB, which are influenced by p38 MAPK activity. nih.gov Research on p38 MAPK inhibitors has shown that direct inhibition of this kinase can lead to the destabilization of IL-8 mRNA and a significant suppression of its production. researchgate.net As SB 220025 is a specific inhibitor of p38 MAPK, it interferes with this signaling cascade, leading to the downregulation of cytokine-induced IL-8 gene expression. nih.govresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine in the inflammatory cascade. The inhibitory effect of this compound on TNF-α production has been quantified in preclinical studies. In in vivo experiments, the compound was shown to reduce the production of TNF-α induced by lipopolysaccharide (LPS). nih.gov Furthermore, in a murine model of inflammatory angiogenesis, SB 220025 was able to greatly reduce the expression of TNF-α. nih.gov

| Model System | Inducing Agent | Effect | Metric |

|---|---|---|---|

| In vivo (murine) | Lipopolysaccharide (LPS) | Reduction in TNF-α production | ED₅₀ = 7.5 mg/kg |

| Murine Air Pouch Granuloma | Chronic Inflammation | Significant reduction in TNF-α expression | Not specified |

Similar to its effect on TNF-α, this compound also impacts the secretion of Interleukin-1 beta (IL-1β), another key pro-inflammatory cytokine. During the chronic inflammatory phase of a murine air pouch granuloma model, where intense angiogenesis occurs, elevated levels of IL-1β are typically observed. nih.gov Studies have shown that treatment with this compound can substantially reduce the expression of IL-1β in this model, demonstrating its role in mitigating the production of this cytokine during chronic inflammation. nih.gov

Anti-Angiogenic Effects of this compound

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in diseases such as chronic inflammation and cancer. This compound exhibits anti-angiogenic properties by interfering with key signaling pathways in endothelial cells.

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. The binding of VEGF to its receptors on endothelial cells initiates a complex signaling cascade. clinpgx.org This cascade includes the activation of phospholipase C gamma (PLCγ), which leads to the generation of inositol (B14025) trisphosphate (IP3). youtube.com IP3 subsequently triggers the release of calcium ions from intracellular stores, a critical step for mediating downstream cellular responses like proliferation and migration. youtube.comnih.gov The VEGF signaling pathway also activates the p38 MAPK cascade. youtube.com By selectively inhibiting p38 MAPK, this compound acts on a key component of the downstream signaling pathway activated by VEGF, thereby interfering with the cellular processes that lead to angiogenesis.

The anti-angiogenic activity of this compound has been confirmed in established in vivo models. In the murine air pouch granuloma model, which simulates inflammatory angiogenesis, the compound demonstrated a notable inhibitory effect. nih.gov The compound has also been tested in the murine collagen-induced arthritis model, a disease where angiogenesis plays a significant role in the proliferation of inflammatory tissue. In this context, SB 220025 was effective in preventing the progression of established arthritis, further underscoring the anti-angiogenic and anti-inflammatory effects of p38 MAPK inhibition. nih.gov

| Model System | Type of Angiogenesis | Observed Effect |

|---|---|---|

| Murine Air Pouch Granuloma | Inflammatory Angiogenesis | Inhibition of angiogenesis by approximately 40% |

Effects of this compound on Cellular Development and Differentiation

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular processes, and its modulation by inhibitors such as this compound has profound effects on early embryonic development.

The p38 MAPK pathway is indispensable for the proper development of murine preimplantation embryos. Inhibition of this pathway with this compound has been shown to disrupt several key developmental milestones. Studies demonstrate that while early cleavage stages may proceed, the application of SB 220025 to two-cell stage embryos results in a developmental halt at the 8- to 16-cell stage. nih.gov This blockade is reversible, as embryos can resume development to the blastocyst stage upon removal of the inhibitor. nih.gov

Further investigation into the effects of SB 220025 at the blastocyst stage reveals that inhibiting p38 MAPK signaling significantly impairs blastocyst expansion and the ability of the embryo to hatch from the zona pellucida. plos.org This is accompanied by an increase in apoptosis, indicating that p38 MAPK activity is crucial for cell survival during this period. plos.org The inhibition of p38 MAPK also leads to critical molecular changes, including altered expression of genes essential for lineage commitment—such as Oct4/Pou5f1, Nanog, Sox2, and Gata6—and decreased glucose uptake, which is vital for the embryo's energy needs. nih.gov

| Developmental Stage | Observed Effect of this compound | Reference |

|---|---|---|

| 8- to 16-cell | Reversible developmental arrest | nih.gov |

| Blastocyst | Reduced expansion and hatching | plos.org |

| Blastocyst | Increased apoptosis (cell death) | plos.org |

| Blastocyst | Altered expression of lineage-specific genes (e.g., Nanog, Gata6) | nih.gov |

| Blastocyst | Increased permeability of tight junctions | plos.org |

The developmental effects of inhibiting p38 MAPK with SB 220025 are directly linked to its role in a specific downstream signaling cascade involving MAPK-activated protein kinase 2 (MK2) and heat shock protein 25 (Hsp25). The p38 MAPK pathway functions by phosphorylating and activating MK2, which in turn phosphorylates Hsp25. nih.govnih.gov This phosphorylation is a key regulatory step for maintaining the integrity of the actin cytoskeleton.

Research on murine embryos treated with SB 220025 revealed a complete loss of both MK2 and Hsp25 phosphorylation. nih.gov This disruption of the signaling cascade has a direct structural consequence: a complete loss of filamentous actin (F-actin). nih.gov The actin cytoskeleton is crucial for cell shape, division, and the process of compaction at the morula stage. The loss of F-actin integrity following p38 MAPK inhibition explains the observed developmental arrest and disorganized cellular structure in treated embryos. nih.govnih.gov This demonstrates that the homeostatic function of p38 MAPK in regulating actin dynamics is essential for embryonic progression. nih.gov

| Step | Molecule | Action | Effect of SB 220025 |

|---|---|---|---|

| 1 | p38 MAPK | Activates MK2 via phosphorylation | Inhibition of p38 MAPK activity |

| 2 | MK2 | Activates Hsp25 via phosphorylation | Phosphorylation is lost |

| 3 | Hsp25 | Regulates actin polymerization | Phosphorylation is lost |

| 4 | Filamentous Actin | Maintains cytoskeletal integrity | Integrity is lost |

Neurobiological Implications of this compound

SB 220025 has been utilized as a tool to investigate the role of p38 MAPK signaling in the central nervous system, particularly in the context of retinal health and disease.

The p38 MAPK pathway is a key player in the retina's response to injury. One of its critical functions is the regulation of Leukemia Inhibitory Factor (LIF), a cytokine known to be a major endogenous factor for neuroprotection in the retina. nih.govnih.govsemanticscholar.org In models of light-induced retinal degeneration, injury triggers the activation of p38 MAPK, which in turn leads to a significant upregulation of Lif gene expression in Müller glia cells. nih.govnih.gov

Studies using this compound have directly demonstrated this link. When the p38 MAPK pathway was blocked by intravitreal injection of SB 220025 following light-induced injury in mice, the expected upregulation of Lif was significantly reduced. nih.gov This inhibition of LIF expression had a detrimental consequence, leading to a significant increase in photoreceptor cell death compared to controls. nih.govresearchgate.net These findings establish that the p38 MAPK pathway acts upstream of LIF-dependent neuroprotection and is essential for activating this endogenous survival mechanism in the injured retina. nih.govnih.gov Therefore, while p38 MAPK activation is often associated with pro-apoptotic signals in some neuronal contexts, in the case of photoreceptor injury, its activity is crucial for promoting survival via the induction of LIF. nih.gov

The activity of p38 MAPK is dynamically regulated in various ocular tissues in response to stress, injury, and disease. In animal models of age-related macular degeneration (AMD), the progression of retinopathy is accompanied by hyperphosphorylation (activation) of p38 MAPK and its downstream target MK2 in the retina. mdpi.com Similarly, p38 MAPK signaling is activated in human corneal endothelial cells as a response to culture-induced stress, which can lead to cellular senescence. nih.gov

The use of this compound allows for the specific inhibition of this activity in ocular tissues. Direct injection of SB 220025 into the vitreous humor has been shown to effectively block p38 MAPK signaling within the neuronal retina. nih.gov In cultured corneal endothelial cells, inhibition of p38 MAPK helps to counteract senescence and maintain proper cellular morphology and function-related protein expression. nih.gov These findings highlight that SB 220025 can effectively modulate p38 MAPK activity in different ocular cell types, making it a valuable chemical tool for studying the diverse roles of this pathway in eye health and disease.

Other Investigated Cellular Signaling Pathways and Effects of this compound

This compound is characterized as a potent, reversible, and ATP-competitive inhibitor highly selective for human p38 MAPK. medchemexpress.comnih.govcapes.gov.br Its primary mechanism of action is the inhibition of this kinase.

Beyond its core function, the inhibition of p38 MAPK by SB 220025 has been shown to affect signaling pathways related to inflammation and angiogenesis. In experimental models, SB 220025 reduces the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α). nih.gov It also demonstrates anti-angiogenic properties. medchemexpress.comnih.gov While its selectivity for p38 MAPK is high, research indicates that at significantly higher concentrations, SB 220025 may also inhibit other kinases, such as p56Lck and Protein Kinase C (PKC). medchemexpress.com

| Target Kinase | IC₅₀ (Concentration for 50% Inhibition) | Reference |

|---|---|---|

| p38 MAPK | 60 nM | medchemexpress.comnih.gov |

| Protein Kinase C (PKC) | 2.89 µM | medchemexpress.com |

| p56Lck | 3.5 µM | medchemexpress.com |

Influence on Myoglobin-Mediated Angiotensin II Response and Cytosolic Calcium in Renal Arterioles

The chemical compound this compound is recognized as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Research into its effects has sought to elucidate the role of the p38 MAPK pathway in various physiological and pathophysiological processes. One area of investigation has been its influence on the vascular responses within the kidney, specifically concerning the interplay between myoglobin (B1173299), the potent vasoconstrictor angiotensin II, and subsequent cellular responses in renal arterioles.

Studies have explored the hypothesis that myoglobin enhances the vasoconstrictor response of renal afferent arterioles to angiotensin II. This enhanced response is thought to be a contributing factor to the development of acute kidney injury in conditions such as rhabdomyolysis, where myoglobin is released into the circulation. The signaling pathways underlying this heightened reactivity are of significant interest.

Research using isolated and perfused afferent arterioles from mice has demonstrated that myoglobin indeed potentiates the constrictive effect of angiotensin II. physiology.orgnih.gov In these experimental models, the presence of myoglobin led to a more pronounced reduction in the diameter of the arterioles in response to angiotensin II compared to control conditions. physiology.orgnih.gov

To determine the involvement of the p38 MAPK pathway in this phenomenon, experiments were conducted using this compound to block p38 MAPK activity. The findings indicated that the inhibition of p38 MAPK by SB 220025 did not alter the myoglobin-enhanced constriction of renal arterioles in response to angiotensin II. physiology.org This suggests that the p38 MAPK signaling cascade is not a primary mediator of this specific potentiating effect of myoglobin on angiotensin II-induced vasoconstriction in this context. physiology.org

Further investigation into the cellular mechanisms revealed that the augmented response to angiotensin II in the presence of myoglobin is associated with changes in intracellular calcium dynamics. physiology.orgnih.gov Measurements of cytosolic calcium concentrations, often using fluorescent indicators like fura 2, have shown that myoglobin-treated arterioles exhibit an increased cytosolic calcium response to angiotensin II application. physiology.orgnih.gov This indicates that the enhanced vasoconstriction is, at least in part, mediated by an amplification of the calcium signal within the vascular smooth muscle cells of the renal arterioles. physiology.orgnih.gov

The primary mechanism by which myoglobin appears to facilitate the angiotensin II response is through an increase in superoxide (B77818) production and a corresponding reduction in the bioavailability of nitric oxide (NO), a key vasodilator. physiology.orgnih.gov The study that utilized SB-220025 concluded that while reactive oxygen species and p38 MAPK phosphorylation have been linked in other models of vascular resistance, the effect of myoglobin in their specific model of enhanced angiotensin II response was not significantly dependent on p38 MAPK. physiology.org

The following table summarizes the experimental findings on the effect of myoglobin on the angiotensin II-induced constriction of renal afferent arterioles and the lack of influence by the p38 MAPK inhibitor SB 220025.

| Experimental Condition | Angiotensin II-Induced Constriction (% of Control) | Key Finding |

| Control | 65.9% | Baseline response to Angiotensin II. |

| Myoglobin | 36.6% | Myoglobin significantly enhances Angiotensin II-induced constriction. physiology.orgnih.gov |

| SB-220025 | No significant change | The p38 MAPK inhibitor alone did not significantly alter vascular diameter. physiology.org |

| Myoglobin + SB-220025 | No significant difference from Myoglobin alone | Inhibition of p38 MAPK does not prevent the myoglobin-induced enhancement of the Angiotensin II response. physiology.org |

Comparative Pharmacological Analysis of Sb 220025 Trihydrochloride

Distinctive Features of SB 220025 Trihydrochloride Compared to Other p38 MAPK Inhibitors (e.g., SB 203580)

This compound and SB 203580 are both pyridinylimidazole-based compounds that function as ATP-competitive inhibitors of p38 MAPK. However, they possess distinct structural and pharmacological characteristics that influence their biological effects.

A key distinction lies in their effects in various cellular and in vivo models. For instance, in a BioMAP analysis, which profiles the biological activities of compounds across multiple human primary cell-based systems, SB 220025 exhibited a profile that was intermediate between that of SB 203580 and another p38 inhibitor, PD 169316. ucsf.edu Notably, SB 220025 demonstrated a unique activity on CD87/uPAR in a specific cell system, a feature not shared by SB 203580. ucsf.edu This suggests that while both compounds share the primary target of p38 MAPK, their downstream cellular consequences can diverge.

Functionally, SB 220025 has been shown to effectively reduce the production of inflammatory cytokines and inhibit angiogenesis, proving effective in a murine collagen-induced arthritis model. nih.gov While SB 203580 also exhibits anti-inflammatory properties, the specific nuances of their effects on different cellular processes can differ. For example, studies have indicated that SB 203580 can, under certain conditions, activate the ERK and JNK MAP kinase pathways, an effect that may be cell-type specific and could complicate the interpretation of experimental results. nih.gov

Relative Selectivity and Off-Target Considerations in Research Design

The utility of a chemical inhibitor in research is heavily dependent on its selectivity for the intended target. Both this compound and SB 203580 are considered selective for p38 MAPK, but they are not entirely specific and exhibit off-target activities, particularly at higher concentrations.

SB 220025 is reported to have a 50- to 1000-fold selectivity for p38 MAPK over other kinases tested in some studies. nih.gov However, it has been shown to inhibit p56Lck and Protein Kinase C (PKC) with IC50 values of 3.5 µM and 2.89 µM, respectively. nih.gov These concentrations are significantly higher than its IC50 for p38 MAPK, suggesting a reasonable window for selective inhibition in experimental design.

SB 203580 also demonstrates good selectivity, with a 100- to 500-fold greater potency for p38 MAPK over LCK, GSK-3β, and PKBα. nih.gov However, more extensive kinase profiling has revealed that SB 203580 can inhibit other kinases with similar or even greater potency than its intended target isoforms. For instance, it has been found to be a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), Cyclin-dependent kinase-associated protein GAK, and Casein Kinase 1 (CK1). researchgate.net The off-target inhibition of these kinases can lead to confounding results and misinterpretation of the role of p38 MAPK in a given biological process.

When designing research studies, it is crucial to consider these off-target effects. The choice between SB 220025 and SB 203580 may depend on the specific cellular context and the potential involvement of their respective off-target kinases in the process being investigated. For example, if a study is focused on a pathway where PKC or p56Lck are known to be involved, careful dose-response experiments would be necessary when using SB 220025 to ensure that the observed effects are due to p38 MAPK inhibition. Similarly, the potential for SB 203580 to inhibit RIPK2 should be a consideration in studies of inflammatory signaling where RIPK2 plays a key role.

| Compound | Off-Target Kinase | IC50 / Reported Effect |

|---|---|---|

| This compound | p56Lck | 3.5 µM nih.gov |

| This compound | Protein Kinase C (PKC) | 2.89 µM nih.gov |

| SB 203580 | LCK | 100-500 fold less potent than for p38 nih.gov |

| SB 203580 | GSK-3β | 100-500 fold less potent than for p38 nih.gov |

| SB 203580 | PKBα | 100-500 fold less potent than for p38 nih.gov |

| SB 203580 | RIPK2 | Potent inhibition, IC50 of 46 nM researchgate.net |

| SB 203580 | GAK | Inhibition with similar potency to p38 |

| SB 203580 | CK1 | Inhibition with similar potency to p38 |

Methodological Approaches in Research Utilizing Sb 220025 Trihydrochloride

In Vitro Experimental Paradigms with SB 220025 Trihydrochloride

In vitro studies have been fundamental in characterizing the specific inhibitory effects of this compound on cellular pathways, particularly those involved in inflammation and kinase activity.

Cell culture models are instrumental in dissecting the molecular mechanisms underlying the anti-inflammatory properties of this compound. This compound has been shown to modulate the production of key inflammatory mediators in various cell types. For instance, this compound has been observed to inhibit the expression of the interleukin-8 (IL-8) gene in response to globular adiponectin (gAd) medchemexpress.com. Furthermore, its ability to reduce the production of inflammatory cytokines is a cornerstone of its therapeutic potential medchemexpress.comnih.gov.

Research utilizing macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) serves as a common model to induce an inflammatory response. In such models, the efficacy of anti-inflammatory compounds is often assessed by measuring the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).

| Cell Line | Inflammatory Stimulus | Key Inflammatory Mediators Measured | Observed Effect of this compound |

|---|---|---|---|

| Vascular Endothelial Cells | Globular Adiponectin (gAd) | Interleukin-8 (IL-8) gene expression | Inhibition of IL-8 gene expression medchemexpress.com |

| RAW264.7 Macrophages (example model) | Lipopolysaccharide (LPS) | NO, PGE2, IL-6, IL-1β, TNF-α | Reduction in inflammatory cytokine production medchemexpress.comnih.gov |

Enzymatic assays are crucial for determining the potency and selectivity of kinase inhibitors like this compound. These assays directly measure the catalytic activity of a specific kinase and the ability of a compound to inhibit this function. This compound has been identified as a reversible, ATP-competitive, and selective inhibitor of human p38 MAPK medchemexpress.comguidetopharmacology.org.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While highly selective for p38 MAPK, this compound has also been shown to inhibit other kinases at higher concentrations, such as p56Lck and Protein Kinase C (PKC) medchemexpress.com. Various biochemical assay platforms, including radiometric assays and fluorescence-based assays, are employed to determine these values reactionbiology.com.

| Target Kinase | IC50 Value | Selectivity Profile |

|---|---|---|

| p38 MAPK | 60 nM medchemexpress.comnih.gov | High |

| p56Lck | 3.5 µM medchemexpress.com | Moderate |

| Protein Kinase C (PKC) | 2.89 µM medchemexpress.com | Moderate |

In Vivo Animal Models for Efficacy and Mechanistic Studies with this compound

In vivo animal models are indispensable for evaluating the therapeutic efficacy and understanding the physiological effects of this compound in a whole-organism context.

Rodent models of arthritis are well-established for studying chronic inflammatory diseases and for testing the efficacy of anti-inflammatory agents. One of the key models used to evaluate this compound is murine collagen-induced arthritis (CIA) nih.gov. This model shares several pathological features with human rheumatoid arthritis, including synovitis, pannus formation, and erosion of bone and cartilage nih.gov. In the CIA model, this compound was demonstrated to prevent the progression of established arthritis, highlighting its potential as a treatment for chronic inflammatory diseases nih.gov.

Another relevant model is the carrageenan-induced paw edema model, which is a standard for assessing acute inflammation mdpi.comnih.gov. While direct studies of this compound in this specific model are not detailed in the provided context, its known anti-inflammatory properties suggest potential efficacy.

Angiogenesis, the formation of new blood vessels, is a critical process in chronic inflammation and tumor growth. This compound has been shown to possess anti-angiogenic properties medchemexpress.comnih.gov. A key in vivo model used to investigate this is the murine air pouch granuloma, which has a significant angiogenic component nih.gov.

In this model, this compound was found to significantly reduce the expression of pro-inflammatory and angiogenic cytokines, such as interleukin-1beta and tumor necrosis factor-alpha, leading to an approximately 40% inhibition of angiogenesis nih.gov. Other common in vivo angiogenesis assays include the chick chorioallantoic membrane (CAM) assay and the Matrigel plug assay mdpi.comnih.gov.

| In Vivo Model | Key Findings with this compound |

|---|---|

| Murine Collagen-Induced Arthritis (CIA) | Prevented the progression of established arthritis nih.gov |

| Murine Air Pouch Granuloma | Inhibited angiogenesis by approximately 40% and reduced expression of IL-1β and TNF-α nih.gov |

While the direct application of this compound in specific ocular disease models is not extensively detailed in the provided search results, its known mechanisms of action suggest potential relevance for inflammatory and angiogenic eye conditions. Animal models are crucial for understanding the pathophysiology of ocular diseases and for evaluating new treatments nih.govmdpi.com.

Models for conditions like diabetic retinopathy and age-related macular degeneration often involve pathological angiogenesis, a process that this compound is known to inhibit mdpi.com. For instance, the laser-induced choroidal neovascularization (CNV) model mimics aspects of wet age-related macular degeneration mdpi.com. Models of dry eye disease can be induced by agents like benzalkonium chloride to study inflammation on the ocular surface nih.gov. Given that this compound reduces inflammatory cytokine production, its investigation in such models could be a logical next step in research.

Future Research Directions and Broader Academic Implications of Sb 220025 Trihydrochloride

Elucidating Novel Signaling Interactions and Downstream Pathways

The p38 MAPK pathway is a central hub in cellular signaling, responding to inflammatory cytokines and environmental stress. nih.gov While the primary role of SB 220025 in blocking this pathway is well-established, future research is focused on uncovering more nuanced and previously unknown signaling interactions. The complexity of the p38 cascade, with its multiple isoforms (α, β, γ, δ) and numerous downstream substrates, suggests a wide range of cellular processes are affected by its inhibition. nih.gov

Research using SB 220025 has demonstrated its ability to reduce the production of inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also inhibits the expression of the IL-8 gene in response to globular adiponectin. medchemexpress.com However, the full spectrum of its influence on gene expression and protein activity remains an active area of investigation. Future studies aim to explore potential crosstalk between the p38 MAPK pathway and other major signaling networks, such as the Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response. nih.govfrontiersin.org The engagement of different receptors can lead to synergistic or antagonistic effects that modulate cellular responses, and SB 220025 provides a means to probe the specific contribution of p38 to this integrated signaling network. nih.gov

Further research will likely focus on identifying novel downstream substrates of p38 MAPK that are modulated by SB 220025. Beyond known targets like MAPK-activated protein kinases (MAPKAPKs), there may be other kinases, transcription factors, and cellular proteins whose functions are regulated by p38 and, consequently, are sensitive to this inhibitor. nih.gov

Investigation of Long-Term Biological Outcomes and Potential Unforeseen Effects

The long-term biological consequences of sustained p38 MAPK inhibition with SB 220025 are not fully understood. The p38 pathway is involved in a wide array of fundamental cellular functions, including cell cycle regulation, apoptosis, and differentiation. nih.govnih.gov Chronic suppression of such a central pathway could lead to unforeseen effects. The broad functionality of p38 MAPK means that its long-term inhibition might disrupt cellular homeostasis in ways that are not immediately apparent in short-term studies.

Experience from clinical trials with other p38 MAPK inhibitors has highlighted potential challenges, including off-target effects and toxicities such as hepatotoxicity and cardiotoxicity. nih.govscienmag.com These findings underscore the importance of investigating the long-term biological outcomes of selective inhibitors like SB 220025. Future research must address whether sustained inhibition of p38 could compromise the immune system's ability to respond to pathogens, affect tissue repair and regeneration, or contribute to the development of other pathologies. Elucidating these potential long-term effects is critical for understanding the complete biological role of the p38 pathway.

Advancing the Understanding of p38 MAPK in Complex Biological Systems through SB 220025 Trihydrochloride

This compound is an invaluable chemical tool for dissecting the specific role of p38 MAPK within complex biological systems and disease models. By selectively blocking p38 activity, researchers can delineate its contribution to intricate pathological processes like chronic inflammation and angiogenesis. nih.gov

For instance, studies in a murine model of inflammatory angiogenesis demonstrated that SB 220025 could significantly inhibit angiogenesis and reduce the expression of key inflammatory cytokines. nih.gov In models of murine collagen-induced arthritis, the compound was effective in preventing the progression of established disease. nih.gov These findings not only implicate p38 MAPK as a key driver of these conditions but also help to unravel the specific molecular events it governs within the complex in vivo environment. The use of SB 220025 allows for a functional knockout of p38 activity, enabling a clearer understanding of its role amidst the myriad of other signaling pathways active in these disease states.

Translational Research Prospects and Challenges for p38 MAPK Inhibitors

The translation of p38 MAPK inhibitors from preclinical research to clinical application is fraught with both significant promise and substantial challenges. The central role of p38 MAPK in inflammation and other disease processes makes it an attractive therapeutic target for conditions ranging from inflammatory diseases to cancer. nih.govresearchgate.net

Prospects:

Anti-Inflammatory Therapy: Given the role of p38 in producing inflammatory cytokines, inhibitors hold potential for treating chronic inflammatory diseases. nih.govnih.gov

Cancer Therapy: The p38 pathway has complex, sometimes contradictory, roles in cancer. nih.gov In some contexts, its inhibition could prevent invasion, proliferation, and angiogenesis, making it a target for cancer treatment. nih.govresearchgate.net

Challenges:

Clinical Trial Failures: Despite strong preclinical data, numerous p38 MAPK inhibitors have failed in clinical trials due to a lack of efficacy or unacceptable toxicity profiles. nih.gov

Toxicity: The ubiquitous nature of p38 MAPK signaling raises the risk of side effects, with hepatotoxicity and cardiotoxicity being notable concerns observed in some trials. nih.gov

Complexity of the Pathway: The diverse and sometimes opposing functions of the different p38 isoforms present a significant challenge for developing therapies that are both effective and safe. nih.gov

Future translational research will likely focus on developing more isoform-specific inhibitors or targeting downstream effectors of the p38 pathway, such as MAPK-activated protein kinase 2 (MK2), to achieve a more favorable therapeutic window. nih.gov Furthermore, innovative drug delivery strategies, such as nanoparticle-mediated delivery, could help improve tissue specificity and reduce systemic side effects. scienmag.com

Synergistic Effects of this compound with Other Therapeutic Agents

An emerging area of research is the potential for synergistic interactions between p38 MAPK inhibitors like SB 220025 and other therapeutic agents. Combining drugs can often achieve greater therapeutic efficacy at lower doses, potentially reducing side effects and overcoming drug resistance. nih.gov While specific studies on synergistic combinations involving SB 220025 are limited, the concept holds significant theoretical promise.

One potential strategy involves combining SB 220025 with agents that target parallel or complementary inflammatory pathways. nih.gov For example, co-administration with a drug that inhibits the NF-κB pathway could lead to a more profound anti-inflammatory effect. In oncology, combining a p38α inhibitor with traditional DNA-damaging chemotherapy has been proposed as a way to enhance cancer cell death by impairing p38-mediated cell cycle arrest and DNA repair mechanisms. researchgate.net Future research in this area will involve screening for effective drug combinations and elucidating the molecular mechanisms that underlie any observed synergistic effects. chemistryviews.org This approach could repurpose existing drugs and unlock new therapeutic strategies for complex diseases.

Q & A

Q. What is the primary mechanism of action of SB 220025 trihydrochloride in cellular studies?

this compound is a reversible, ATP-competitive inhibitor of p38 MAP kinase (IC₅₀ = 60 nM) with additional inhibitory activity against p56Lck (IC₅₀ = 3.5 µM) and PKC (IC₅₀ = 2.89 µM) at higher concentrations . To confirm its mechanism in experiments, researchers should pair kinase activity assays (e.g., immunoblotting for phosphorylated p38 MAPK substrates) with pharmacological controls, such as using a structurally unrelated p38 MAPK inhibitor (e.g., SB 203580) to rule out off-target effects .

Q. What are the recommended concentrations and treatment durations for in vitro applications of this compound?

For p38 MAPK-specific inhibition, concentrations between 1–10 µM are typically effective in cell culture, depending on the cell type and assay duration. Pre-treatment times of 1–2 hours prior to stimulation are common. However, researchers must validate dose-response curves using viability assays (e.g., MTT or ATP-based tests) to exclude cytotoxicity, especially in prolonged experiments (>24 hours) .

Q. How should researchers control for off-target kinase inhibition when using this compound?

To address off-target effects, combine SB 220025 with genetic validation (e.g., siRNA-mediated p38 MAPK knockdown) or use orthogonal inhibitors targeting p56Lck or PKC. Additionally, profiling kinase activity via multiplex platforms (e.g., KinomeScan) can identify unintended interactions .

Advanced Research Questions

Q. How can researchers design experiments to differentiate between p38 MAPK-dependent and -independent effects of this compound?

Use a multi-modal approach:

- Genetic knockdown/knockout: Compare outcomes in wild-type vs. p38 MAPK-deficient cells.

- Rescue experiments: Reintroduce constitutively active p38 MAPK in inhibited cells.

- Pathway-specific reporters: Employ luciferase-based reporters for downstream targets like NF-κB or AP-1 to isolate p38 MAPK signaling . Include negative controls (e.g., inactive analogs like SB 202474) to exclude solvent or structural artifacts .

Q. What methodologies are effective in resolving contradictory data regarding this compound's role in cytokine regulation across different cell types?

Contradictions may arise from cell-specific signaling crosstalk or differential expression of kinase isoforms. To address this:

- Single-cell RNA sequencing: Identify heterogeneity in p38 MAPK pathway components.

- Cytokine multiplex assays: Quantify IL-8, TNF-α, and other cytokines under standardized conditions (e.g., LPS stimulation).

- Time-course studies: Assess temporal dynamics of cytokine suppression, as delayed inhibition may mask acute effects . Cross-validate findings with primary cells from multiple donors or species to ensure robustness .

Q. What strategies should be employed to validate the anti-inflammatory efficacy of this compound in in vivo models of chronic inflammation?

- Dose optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to establish tissue-specific exposure levels.

- Biomarker analysis: Measure synovial fluid p38 MAPK activity or serum cytokine profiles in arthritis models.

- Comparative efficacy: Benchmark against established anti-inflammatory agents (e.g., methotrexate) using histopathological scoring and functional outcomes (e.g., joint mobility) . Ensure blinding and randomization to minimize bias, and report data with effect sizes and confidence intervals .

Q. How can researchers address variability in this compound's effects on tight junction integrity observed in epithelial vs. embryonic cell models?

Variability may stem from differences in cell polarity or baseline p38 MAPK activity. Mitigate this by:

- Standardizing culture conditions: Use transwell assays for epithelial cells to mimic physiological barriers.

- Functional assays: Quantify transepithelial electrical resistance (TEER) and paracellular flux (e.g., FITC-dextran permeability).

- Context-specific controls: Include cell-type-specific agonists/antagonists (e.g., TGF-β for epithelial-mesenchymal transition) .

Methodological Best Practices

- Reproducibility: Document lot numbers, solvent preparation (e.g., DMSO concentration ≤0.1%), and storage conditions (−20°C in desiccated aliquots) to minimize batch variability .

- Literature Synthesis: Prioritize peer-reviewed studies from databases like PubMed or Web of Science, avoiding non-validated sources (e.g., vendor websites) .

- Ethical Reporting: Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.